2,3,4,4',5-Pentachlorobiphenyl-2',3',5',6'-d4
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Overview
Description
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is a polychlorinated biphenyl (PCB) compound that is often used as a reference standard in environmental testing. This compound is a deuterated form of 2,3,4,4’,5-Pentachlorobiphenyl, which means it contains deuterium atoms instead of hydrogen atoms at specific positions. The molecular formula for this compound is C12HD4Cl5, and it has a molecular weight of 330.45 .
Preparation Methods
The synthesis of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 typically involves the chlorination of biphenyl compounds. The process begins with the chlorination of biphenyl in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and using an excess of chlorine gas to ensure complete chlorination.
Chemical Reactions Analysis
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Scientific Research Applications
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is widely used in scientific research, particularly in the fields of environmental science and toxicology. Its applications include:
Environmental Testing: Used as a reference standard for the detection and quantification of PCBs in environmental samples such as soil, water, and air.
Toxicological Studies: Employed in studies to understand the toxic effects of PCBs on living organisms, including their impact on human health.
Chemical Analysis: Utilized in analytical chemistry for the calibration of instruments and validation of analytical methods.
Mechanism of Action
The mechanism of action of 2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 involves its interaction with cellular components. PCBs are known to bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. Upon binding to AhR, the compound can induce the expression of enzymes such as cytochrome P450, which are involved in the detoxification and metabolism of xenobiotics .
Comparison with Similar Compounds
2,3,4,4’,5-Pentachlorobiphenyl-2’,3’,5’,6’-d4 is similar to other polychlorinated biphenyls (PCBs) such as:
2,2’,4,5,5’-Pentachlorobiphenyl: Another PCB with a different chlorine substitution pattern.
2,3’,4,4’,5-Pentachlorobiphenyl: The non-deuterated form of the compound .
2,2’,3,4,5’-Pentachlorobiphenyl: A PCB with a unique chlorine arrangement
These compounds share similar chemical properties but differ in their chlorine substitution patterns, which can influence their environmental behavior and toxicological effects.
Properties
Molecular Formula |
C12H5Cl5 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3,4,5-tetrachlorophenyl)benzene |
InChI |
InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H/i1D,2D,3D,4D |
InChI Key |
SXZSFWHOSHAKMN-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)[2H])[2H])Cl)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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